Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate
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Overview
Description
Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate is a heterocyclic organic compound known for its unique structure and properties. It is primarily used in research and experimental applications due to its complex molecular configuration and potential for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate typically involves the reaction of 2-oxo-2-(4-phenylphenyl)ethyl with 2,3-dihydroxybutanedioate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate are not widely documented, it is generally produced in small quantities for research purposes. The process involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are meticulously maintained to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, solvents, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Mechanism of Action
The mechanism by which Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate exerts its effects involves its interaction with specific molecular targets These interactions can influence various biochemical pathways, leading to changes in cellular functions
Comparison with Similar Compounds
Similar Compounds
- Bis[2-oxo-2-(4-methylphenyl)ethyl]2,3-dihydroxybutanedioate
- Bis[2-oxo-2-(4-chlorophenyl)ethyl]2,3-dihydroxybutanedioate
- Bis[2-oxo-2-(4-nitrophenyl)ethyl]2,3-dihydroxybutanedioate
Uniqueness
Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate is unique due to its specific phenylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
7497-84-9 |
---|---|
Molecular Formula |
C32H26O8 |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
bis[2-oxo-2-(4-phenylphenyl)ethyl] 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C32H26O8/c33-27(25-15-11-23(12-16-25)21-7-3-1-4-8-21)19-39-31(37)29(35)30(36)32(38)40-20-28(34)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-18,29-30,35-36H,19-20H2 |
InChI Key |
RMDFHSAYMLJMGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C(C(C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O)O |
Origin of Product |
United States |
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